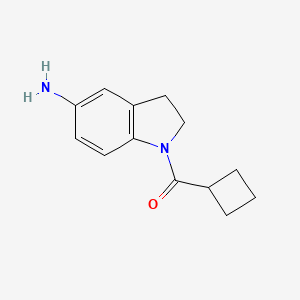

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine

描述

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry

准备方法

The synthesis of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group can be introduced through acylation reactions, where the indole derivative reacts with cyclobutanecarbonyl chloride in the presence of a base like pyridine.

Reduction and Amination: The final step involves the reduction of the intermediate product followed by amination to introduce the amine group at the 5-position of the indole ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

化学反应分析

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine has several scientific research applications:

作用机制

The mechanism of action of 1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The cyclobutanecarbonyl group may enhance the compound’s binding affinity and specificity for its targets .

相似化合物的比较

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine can be compared with other indole derivatives such as:

1-Benzoyl-2,3-dihydro-1H-indol-5-amine: This compound has a benzoyl group instead of a cyclobutanecarbonyl group, which may affect its chemical reactivity and biological activity.

1-Acetyl-2,3-dihydro-1H-indol-5-amine: The presence of an acetyl group can lead to different pharmacokinetic properties and interactions with biological targets.

1-Propionyl-2,3-dihydro-1H-indol-5-amine: This compound features a propionyl group, which may influence its solubility and metabolic stability.

The uniqueness of this compound lies in its cyclobutanecarbonyl group, which can confer distinct chemical and biological properties compared to other indole derivatives .

生物活性

1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine is an indole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. With a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol, this compound has garnered attention for its biochemical properties and mechanisms of action.

Target Interaction

Indole derivatives, including this compound, are known to bind with high affinity to various receptors and enzymes, influencing multiple cellular processes. This compound's mechanism involves:

- Binding Interactions : It interacts with specific biomolecules, leading to enzyme inhibition or activation.

- Cellular Pathways Modulation : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

This compound plays a crucial role in various biochemical reactions:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.

- Cellular Effects : The compound influences cell function by altering signaling pathways and gene expression, impacting cellular behavior significantly.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through enzyme inhibition. |

| Antimicrobial | Exhibits properties that may combat microbial infections. |

| Anti-inflammatory | Potential to reduce inflammation by modulating inflammatory pathways. |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Studies : Research indicates that indole derivatives can serve as effective agents in inhibiting tumor growth. For instance, compounds similar to 1-Cyclobutanecarbonyl have demonstrated efficacy in preclinical models against various cancer types .

- Inflammation Models : In vivo studies have shown that indole derivatives can act as selective COX-2 inhibitors, providing insights into their anti-inflammatory mechanisms .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the indole structure can significantly affect biological activity. For example, variations in substituents on the indole ring influence pharmacokinetic properties and receptor interactions .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| 1-Benzoyl-2,3-dihydro-1H-indol-5-amine | Benzoyl | Anticancer properties |

| 1-Acetyl-2,3-dihydro-1H-indol-5-amine | Acetyl | Varied pharmacokinetics |

| 1-Propionyl-2,3-dihydro-1H-indol-5-amine | Propionyl | Influence on solubility and metabolic stability |

The cyclobutanecarbonyl group in the compound under study may confer distinct chemical reactivity and biological effects compared to these derivatives.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via cyclization or condensation reactions. For example, cyclobutane-containing analogs are often prepared through reductive amination of cyclobutanecarboxylic acid derivatives with indole-5-amine precursors under acidic conditions (e.g., acetic acid reflux) . Key parameters include stoichiometric control of the cyclobutanecarbonyl chloride and temperature modulation during reflux (typically 3–5 hours). Purification involves recrystallization from DMF/acetic acid mixtures or silica gel chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the cyclobutane ring and indole scaffold. For example, the cyclobutane protons appear as distinct multiplets in the δ 2.5–3.5 ppm range, while the indole NH signal is typically observed at δ 10–11 ppm. High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

- Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., cholinesterase or monoamine oxidase assays) due to structural similarities to bioactive indole derivatives. Use Ellman’s method for cholinesterase activity, monitoring absorbance at 412 nm, and assess IC₅₀ values via dose-response curves .

Advanced Research Questions

Q. How can synthetic challenges like low regioselectivity during cyclobutane ring formation be addressed?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict favorable transition states for cyclobutane ring closure. Experimentally, employing Lewis acid catalysts (e.g., BF₃·Et₂O) or microwave-assisted synthesis may enhance regioselectivity. Evidence from cyclopropane analogs suggests steric and electronic tuning of substituents improves outcomes .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Dynamic effects like hindered rotation of the cyclobutane moiety or tautomerism in the indole ring may cause anomalies. Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, NOESY) can distinguish between conformational isomers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies are effective for improving metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) at the indole C-6 position to block oxidative metabolism. Alternatively, replace the cyclobutane carbonyl with a bioisostere like a trifluoromethyl ketone. Use in vitro microsomal stability assays (e.g., liver microsomes) to iteratively optimize the structure .

Q. How can computational methods aid in predicting binding modes to target proteins?

属性

IUPAC Name |

(5-amino-2,3-dihydroindol-1-yl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-1-3-9/h4-5,8-9H,1-3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGBFBASIMUYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。